molecular formula C22H22N2O3S B2896042 7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 895639-67-5

7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2896042
M. Wt: 394.49
InChI Key: IUQQGUFWGQGVPG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for the reactions to occur.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying the compound’s chemical properties, such as its acidity or basicity.


Scientific Research Applications

Structural Analysis and Molecular Properties

  • Molecular Structure and Bonding : Research on compounds like Bosentan monohydrate reveals insights into molecular structure, such as dihedral angles and hydrogen bonding patterns, which are crucial for understanding molecular interactions and properties (Kaur et al., 2012).

  • Tautomeric Equilibrium and Steric Effects : Studies on compounds like dihydro-1,2,4-triazolo[1,5-a]pyrimidines show how steric effects influence tautomeric equilibrium, impacting the stability and reactivity of the compounds (Desenko et al., 1993).

  • Spin Interaction in Complexes : Investigations into Schiff and Mannich bases demonstrate the spin interaction in molecular complexes, which is essential for applications in materials science and electronics (Orio et al., 2010).

Potential Applications in Materials Science

  • Organogels and Aggregates : Research on perylenetetracarboxylic diimides, which are structurally related, shows potential applications in organogels and the formation of J- and H-type aggregates, important for materials science and nanotechnology (Wu et al., 2011).

  • Optoelectronic Applications : Studies on pyrene derivatives indicate potential applications in optoelectronics, particularly in organic light-emitting devices (OLEDs) (Hu et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : Research focusing on the synthesis of dihydropyrimidines provides insights into chemical synthesis methods, which can be applied to the synthesis of related compounds (Carvalho et al., 2007).

  • Photophysical Properties : Investigation into pyrenes highlights the study of photophysical properties, essential for applications in photovoltaics and photodynamic therapy (Hu et al., 2013).

  • Crystal Structure Analysis : Studies on compounds like tert-Butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate provide insights into crystallography, crucial for understanding molecular interactions and stability (Anthal et al., 2018).

Safety And Hazards

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Future Directions

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I hope this general information is helpful! If you have more specific questions about any of these topics, feel free to ask.


properties

IUPAC Name

7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-22(2,3)14-9-13-10-16-20(27-18(13)17(25)11-14)23-19(24-21(16)28)12-5-7-15(26-4)8-6-12/h5-9,11,25H,10H2,1-4H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQGUFWGQGVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

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